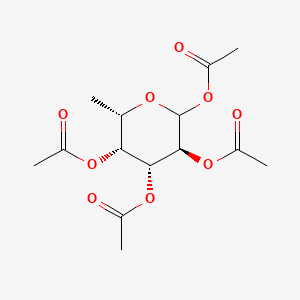

1,2,3,4-Tetra-O-acetyl-L-fucopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3,4-Tetra-O-acetyl-L-fucopyranose: is a derivative of L-fucose, a naturally occurring deoxy sugar. This compound is characterized by the acetylation of the hydroxyl groups at positions 1, 2, 3, and 4 of the L-fucopyranose ring. It is commonly used in biochemical research and organic synthesis due to its unique structural properties and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose can be synthesized through the acetylation of L-fucose. The process typically involves the reaction of L-fucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure complete acetylation of the hydroxyl groups .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control the reaction parameters precisely .

Análisis De Reacciones Químicas

Types of Reactions: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield L-fucose.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Hydrolysis: L-fucose.

Oxidation: Carboxylic acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1,2,3,4-Tetra-O-acetyl-L-fucopyranose is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in the synthesis of more complex carbohydrates and glycosides.

Biology: It is used in the study of glycosylation processes and the role of fucose in biological systems.

Medicine: The compound is utilized in the development of glycomimetics and other therapeutic agents.

Mecanismo De Acción

The mechanism of action of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose primarily involves its role as a precursor or intermediate in biochemical reactions. The acetyl groups protect the hydroxyl functionalities, allowing selective reactions at other positions. Upon deacetylation, the free hydroxyl groups can participate in various biochemical processes, including glycosylation and enzymatic reactions .

Comparación Con Compuestos Similares

1,2,3,4-Tetra-O-acetyl-D-glucopyranose: Similar structure but derived from D-glucose.

1,2,3,4-Tetra-O-acetyl-D-galactopyranose: Derived from D-galactose.

1,2,3,4-Tetra-O-acetyl-D-mannopyranose: Derived from D-mannose.

Uniqueness: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose is unique due to its derivation from L-fucose, a deoxy sugar, which imparts distinct structural and functional properties. Unlike its D-counterparts, L-fucose and its derivatives play specific roles in biological systems, particularly in cell signaling and immune responses .

Actividad Biológica

1,2,3,4-Tetra-O-acetyl-L-fucopyranose (TFA-L-Fuc) is a modified fucose derivative that has garnered attention for its potential biological activities. This compound is primarily recognized for its applications in glycosylation reactions and as a building block in the synthesis of complex carbohydrates. This article explores its biological activity, including anticancer properties, immunological effects, and applications in drug development.

- Molecular Formula : C₁₄H₂₀O₉

- CAS Number : 64913-16-2

- Molecular Weight : 332.30 g/mol

Synthesis

TFA-L-Fuc can be synthesized through various methods, including the Helferich reaction, where it is condensed with p-nitro-thiophenol in the presence of anhydrous zinc chloride . The acetylation process enhances its solubility and reactivity, making it suitable for further chemical modifications.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of TFA-L-Fuc on various cancer cell lines. The compound exhibits selective toxicity against colorectal cancer (HCT116) and breast cancer (MCF-7) cell lines. The IC₅₀ values for TFA-L-Fuc were found to be approximately 9.1 μM for HCT116 and 10.8 μM for MCF-7 cells, indicating significant anticancer activity .

Table 1: Cytotoxicity of TFA-L-Fuc on Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Activity Level |

|---|---|---|

| HCT116 | 9.1 | High |

| MCF-7 | 10.8 | Moderate |

The mechanism of action appears to involve the induction of apoptosis and disruption of the cell cycle. In particular, TFA-L-Fuc treatment led to a notable increase in apoptotic fractions in treated cells compared to controls .

Immunological Effects

TFA-L-Fuc has also been studied for its immunomodulatory effects. It can influence various signaling pathways related to immune responses, such as the NF-κB pathway and JAK/STAT signaling . These interactions suggest that TFA-L-Fuc may enhance immune responses or modulate inflammation.

Table 2: Immunological Pathway Interactions

| Pathway | Effect |

|---|---|

| NF-κB | Modulation of inflammation |

| JAK/STAT | Enhancement of immune response |

Antimicrobial Activity

The compound has demonstrated potential antimicrobial properties against various pathogens. Preliminary studies indicate that derivatives of TFA-L-Fuc can inhibit bacterial growth and may serve as a scaffold for developing new antimicrobial agents .

Case Studies

- Cytotoxicity Study : A study evaluated the cytotoxic effects of TFA-L-Fuc on different cancer cell lines using MTT assays. Results indicated that while some derivatives showed no significant activity, TFA-L-Fuc exhibited strong cytotoxicity against HCT116 cells, suggesting its potential as a therapeutic agent .

- Immunological Response : In another study focusing on immune modulation, TFA-L-Fuc was shown to enhance the production of cytokines in immune cells, indicating its role in promoting an immune response against tumors .

Propiedades

IUPAC Name |

[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11+,12+,13-,14?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQMGQQOGJIDKJ-DTYUZISYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.